Reduction Potential Shift in Designed Protein Maquette
In a direct head-to-head comparison using the designed four-α-helix bundle protein [Δ7-H3m]₂, replacement of Fe(protoporphyrin IX) [Fe(PPIX), heme b] with Fe(diacetyldeuteroporphyrin IX) [Fe(DADPIX)] produced a +160 mV shift in the Fe(III)/Fe(II) reduction potential, corresponding to a 3.7 kcal mol⁻¹ stabilization of the ferrous state [1]. This shift is among the largest reported for a non-covalent heme replacement in a protein environment and demonstrates that the acetyl substituents functionally recapitulate the electron-withdrawing role of the heme a formyl group.
| Evidence Dimension | Fe(III)/Fe(II) reduction potential (E₁/₂) in protein environment |
|---|---|
| Target Compound Data | Fe(DADPIX) in [Δ7-H3m]₂: E₁/₂ positively shifted by +160 mV vs. Fe(PPIX) |
| Comparator Or Baseline | Fe(protoporphyrin IX) [Fe(PPIX), heme b] in the same [Δ7-H3m]₂ protein |
| Quantified Difference | +160 mV (3.7 kcal mol⁻¹) positive shift |
| Conditions | Designed heme protein [Δ7-H3m]₂ with bis-(3-methyl-L-histidine) heme binding sites; electrochemical measurement vs. NHE in aqueous buffer |
Why This Matters
A +160 mV change in reduction potential is more than sufficient to invert the direction of electron transfer in a multi-cofactor enzyme – procurement of Fe(III) 2,4-diacetyl deuteroporphyrin IX chloride is essential when the experimental goal is to faithfully mimic heme a or to understand how peripheral electron-withdrawing groups control redox tuning.
- [1] Zhuang, J., Amoroso, J. H., & Kurtz, D. M. (2006). Evaluation of electron-withdrawing group effects on heme binding in designed proteins: implications for heme a in cytochrome c oxidase. Inorganic Chemistry, 45(12), 4685–4694. PMID: 16418439. View Source
